3-(2-Fluorophenyl)oxetan-3-ol

Catalog No.
S14253296
CAS No.
M.F
C9H9FO2
M. Wt
168.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(2-Fluorophenyl)oxetan-3-ol

Product Name

3-(2-Fluorophenyl)oxetan-3-ol

IUPAC Name

3-(2-fluorophenyl)oxetan-3-ol

Molecular Formula

C9H9FO2

Molecular Weight

168.16 g/mol

InChI

InChI=1S/C9H9FO2/c10-8-4-2-1-3-7(8)9(11)5-12-6-9/h1-4,11H,5-6H2

InChI Key

SVANUGUWQZKFOH-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)(C2=CC=CC=C2F)O

3-(2-Fluorophenyl)oxetan-3-ol is a chemical compound characterized by its oxetane structure, which consists of a four-membered cyclic ether. The molecular formula for this compound is C9H9FO2, and its molecular weight is approximately 168.16 g/mol. The presence of a fluorophenyl group at the 3-position of the oxetane ring contributes to its unique reactivity and potential biological activity. This compound is notable for its applications in medicinal chemistry, where oxetanes are increasingly recognized for their ability to serve as bioisosteres in drug design.

The chemical reactivity of 3-(2-Fluorophenyl)oxetan-3-ol includes:

  • Oxidation: This compound can undergo oxidation to yield various oxetane derivatives, which may enhance its pharmacological properties.
  • Reduction: Reduction reactions can convert the oxetane ring into other functional groups, potentially altering its biological activity.
  • Ring-opening reactions: The oxetane ring can be opened under certain conditions, leading to the formation of new compounds that may have different biological profiles .

Research indicates that compounds containing oxetane rings, including 3-(2-Fluorophenyl)oxetan-3-ol, exhibit various biological activities. Oxetanes are often utilized in drug discovery due to their ability to mimic more complex structures while maintaining favorable pharmacokinetic properties. Specifically, they can act as bioisosteres for traditional functional groups such as carbonyls and geminal dimethyl groups, potentially enhancing the efficacy and safety profiles of therapeutic agents .

Several synthetic routes have been developed for the preparation of 3-(2-Fluorophenyl)oxetan-3-ol:

  • Intramolecular Cyclization: This method involves the cyclization of precursors containing both an alcohol and a suitable leaving group, facilitated by Lewis acids or other catalysts .
  • Ring Expansion: Utilizing ring-opening reactions followed by reclosure can also yield this compound, allowing for functionalization at various positions on the oxetane ring .
  • Thiol-Alkylation: This technique involves the reaction of thiols with alkylating agents to form oxetanes, providing a pathway to introduce diverse substituents onto the ring .

3-(2-Fluorophenyl)oxetan-3-ol has several applications in medicinal chemistry:

  • Drug Development: Its structure allows it to serve as a building block in the synthesis of more complex pharmaceutical compounds.
  • Bioisosteric Replacement: The compound is used as a bioisostere to replace traditional functional groups in drug candidates, potentially improving their pharmacological properties .
  • Chemical Probes: It can be utilized in chemical biology as a probe to study biological processes due to its unique structural features.

Several compounds share structural similarities with 3-(2-Fluorophenyl)oxetan-3-ol. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypeKey Features
3-(4-Fluorophenyl)oxetan-3-amineAmino-OxetaneContains an amine group; used in similar applications
3-(4-Methoxyphenyl)oxetan-3-olMethoxy-OxetaneFeatures a methoxy group; different electronic properties
3-HydroxytetrahydrofuranTetrahydrofuranSimilar ring structure; lacks fluorine substitution
4-(Fluorophenyl)-2-methylthiazoleThiazoleDifferent heterocyclic structure; used in diverse applications
(S)-(+)-3-HydroxytetrahydrofuranTetrahydrofuranChiral center; distinct from oxetanes

These compounds illustrate the diversity within the class of cyclic ethers and highlight the unique position of 3-(2-Fluorophenyl)oxetan-3-ol due to its specific substitution pattern and potential applications in medicinal chemistry.

The synthesis of 3-(2-fluorophenyl)oxetan-3-ol and related 3-aryl-oxetan-3-ol derivatives has emerged as a critical area of research in heterocyclic chemistry, with Brønsted acid-catalyzed methodologies offering particularly attractive synthetic routes [1]. These methodologies leverage the inherent reactivity of tertiary benzylic alcohols within four-membered ring systems to enable selective alkylation reactions while maintaining the structural integrity of the oxetane core [2].

Alcohol Activation Mechanisms in Oxetane Ether Formation

The alcohol activation mechanism in oxetane ether formation represents a sophisticated interplay between acid-catalyzed protonation and subsequent carbocation stabilization [3] [4]. When 3-aryl-oxetan-3-ol derivatives are subjected to Brønsted acid catalysis, the tertiary alcohol undergoes selective protonation, leading to the formation of a stabilized carbocation intermediate [1] [2]. This process is particularly effective for 3-(2-fluorophenyl)oxetan-3-ol derivatives, where the electron-withdrawing fluorine substituent provides additional stabilization to the carbocationic intermediate through resonance effects [5].

The mechanistic pathway involves initial protonation of the tertiary alcohol by the Brønsted acid catalyst, typically toluenesulfonic acid or trifluoroacetic acid, followed by departure of water to generate the carbocation [3]. The resulting oxetane carbocation intermediate demonstrates remarkable stability due to the strain-release potential inherent in the four-membered ring system [4]. This carbocation then undergoes nucleophilic attack by alcohol nucleophiles to form the corresponding oxetane ethers with high selectivity [1].

Research findings indicate that the reaction proceeds through an oxetane carbocation intermediate that maintains the ring structure intact [2] [4]. The process has been demonstrated to be reversible under reaction conditions, with equilibrium favoring ether formation when excess alcohol nucleophile is present [1]. Temperature control and reaction time optimization have proven critical for minimizing competing oxetane ring-opening side reactions [6].

Reaction ParameterOptimal ConditionsEffect on Yield
Temperature60-80°CMaximizes conversion while preventing decomposition
Catalyst Loading5-10 mol%Balances reaction rate with selectivity
Reaction Time12-24 hoursEnsures complete conversion
Solvent SystemDichloroethane or acetonitrileProvides optimal solubility and stability

Comparative Analysis of Aryl-Oxetanol vs. Azetidinol Reactivity

The comparative reactivity analysis between 3-aryl-oxetan-3-ol derivatives and their nitrogen-containing azetidinol analogues reveals fundamental differences in their chemical behavior under Brønsted acid-catalyzed conditions [2] [7]. These differences stem primarily from the distinct electronic properties of oxygen versus nitrogen heteroatoms within the four-membered ring framework [8].

Oxetanol systems demonstrate superior stability under acidic conditions compared to azetidinol derivatives [2]. The oxygen heteroatom in oxetanes exhibits lower basicity than the nitrogen in azetidines, resulting in reduced protonation susceptibility and enhanced resistance to ring-opening reactions [7]. This stability advantage becomes particularly pronounced when dealing with 3-(2-fluorophenyl)oxetan-3-ol derivatives, where the fluorine substituent further reduces the electron density around the ring system [9].

Kinetic studies reveal that azetidinol systems exhibit faster rates of nucleophilic ring-opening compared to their oxetanol counterparts [7]. The nitrogen lone pair in azetidines enhances the nucleophilicity of the ring system, making it more susceptible to electrophilic attack [8]. Conversely, the lower nucleophilicity of the oxygen heteroatom in oxetanes contributes to their enhanced stability under various reaction conditions [2].

Reactivity ParameterOxetanol SystemsAzetidinol Systems
Ring Strain Energy106 kJ/mol104 kJ/mol
Acid StabilityHighModerate
Base StabilityHighEnhanced
Nucleophilic Ring Opening RateModerateHigher
Thermal StabilityStable to 150°CStable to 120°C

The mechanistic implications of these reactivity differences extend to synthetic strategy selection [2] [7]. For applications requiring high chemical stability, oxetanol derivatives provide superior performance, while azetidinol systems offer enhanced reactivity for transformations requiring facile ring-opening [8].

Transition Metal-Mediated Cyclization Approaches

Transition metal-mediated cyclization represents a powerful complementary approach to the synthesis of 3-aryl-oxetan-3-ol derivatives, offering unique advantages in terms of stereoselectivity and functional group tolerance [10] [11]. These methodologies have proven particularly valuable for accessing complex substitution patterns that are challenging to achieve through traditional acid-catalyzed routes [12].

Palladium-catalyzed cascade reactions have emerged as a leading methodology for oxetane synthesis [10]. The cascade chloropalladation and Heck-like process proceeds smoothly with good functional group tolerance and high selectivity, providing access to functionalized oxetanes in yields ranging from 65-85% [10]. This approach is particularly suitable for incorporating fluorinated aromatic substituents, making it highly relevant for 3-(2-fluorophenyl)oxetan-3-ol synthesis [13].

Rhodium-catalyzed oxygen-hydrogen insertion followed by carbon-carbon bond-forming cyclization has demonstrated exceptional efficiency in oxetane synthesis [11] [14]. This methodology enables the rapid generation of di-, tri-, and tetrasubstituted oxetane derivatives with high stereoselectivity [11]. The process utilizes diazo compounds bearing anion-stabilizing groups for insertion into oxygen-hydrogen bonds of functionalized alcohols, followed by cyclization to form the oxetane ring [14].

Copper-catalyzed aerobic oxidative coupling represents another significant advancement in transition metal-mediated oxetane synthesis [15]. These reactions proceed under mild conditions and demonstrate excellent functional group tolerance [15]. The copper catalyst facilitates both the initial coupling reaction and the subsequent cyclization step, providing access to complex oxetane structures in good to excellent yields [12].

Metal CatalystReaction TypeTypical YieldKey Advantages
Palladium(II)Cascade chloropalladation/Heck65-85%Functional group tolerance
Rhodium(II)Oxygen-hydrogen insertion/cyclization73-88%High stereoselectivity
Copper(I)Aerobic oxidative coupling70-90%Mild reaction conditions
Ruthenium(II)Oxidative cleavage/cyclization60-80%Oxidative efficiency

The mechanistic understanding of these transition metal-catalyzed processes has been enhanced through computational studies and experimental investigations [12] [11]. These studies reveal that the metal centers facilitate both the initial bond formation and the subsequent cyclization through coordination and activation of the substrates [15].

Solid-Phase Synthesis Techniques for Oxetane Libraries

Solid-phase synthesis techniques for oxetane libraries have gained prominence as efficient methods for generating diverse collections of 3-aryl-oxetan-3-ol derivatives [16] [17]. These approaches offer significant advantages in terms of reaction efficiency, product purification, and library generation compared to traditional solution-phase methods [18].

The development of polymer-supported synthesis protocols has enabled the systematic preparation of oxetane libraries with varying substitution patterns [16]. Polystyrene and polyethylene glycol resins have proven particularly effective as solid supports, with sulfone and ether linker strategies providing optimal results [16] [17]. The use of bead staining techniques allows for real-time monitoring of reaction progress and incorporation efficiency [16].

Optimization studies have revealed that potassium tert-butoxide provides superior cyclization efficiency compared to sodium hydride in solid-phase applications [16]. This improvement is attributed to the enhanced basicity and reduced coordination requirements of the potassium alkoxide base [17]. Temperature control and solvent selection have proven critical for achieving consistent yields across diverse substrate classes [18].

The scope of solid-phase oxetane synthesis encompasses various substitution patterns at the 3-position, including aryl, allyl, alkyl, and halide substituents [16]. Yields for the Williamson etherification cyclization step typically range from 59% to 87%, with functional group tolerance extending to esters, ethers, and protected amines [17].

Resin TypeLinker StrategyLoading CapacityCyclization ConditionsTypical Yield
PolystyreneSulfone linker1.2-1.8 mmol/gPotassium tert-butoxide, tetrahydrofuran, 60°C45-70%
Polyethylene glycol 3400Ether linker0.6-1.0 mmol/gSodium hydride, dimethylformamide, room temperature55-80%
Wang ResinEster linker0.8-1.2 mmol/gPotassium carbonate, methanol, reflux40-65%

The advancement of solid-phase methodologies has facilitated the preparation of focused libraries targeting specific biological activities [17] [19]. These libraries incorporate the oxetane motif as a key pharmacophore while maintaining diverse substitution patterns that enable structure-activity relationship studies [16]. The ability to rapidly generate and purify multiple derivatives has accelerated the discovery of novel oxetane-containing compounds with enhanced properties [18].

XLogP3

0.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

168.05865769 g/mol

Monoisotopic Mass

168.05865769 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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